N-Cyclopropyl 4-fluorobenzamide
Overview
Description
N-Cyclopropyl 4-fluorobenzamide is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a 4-fluorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclopropyl 4-fluorobenzamide can be synthesized through the reaction of 4-fluorobenzoic acid chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then allowed to proceed at room temperature for several hours . The reaction mixture is then washed with aqueous sodium bicarbonate, water, and brine, followed by drying over sodium sulfate. The product is obtained by crystallization from an ethyl acetate-hexane mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl 4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) may be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 4-fluorobenzoic acid and cyclopropylamine.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
N-Cyclopropyl 4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl 4-fluorobenzamide involves its interaction with specific molecular targets, although detailed pathways are not extensively studied. The presence of the cyclopropyl and fluorobenzamide groups suggests potential interactions with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropylbenzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluorobenzamide: Lacks the cyclopropyl group, which may influence its chemical properties and interactions.
Uniqueness
N-Cyclopropyl 4-fluorobenzamide is unique due to the combination of the cyclopropyl and fluorobenzamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPTZQFKWMPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399175 | |
Record name | N-cyclopropyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88229-16-7 | |
Record name | N-cyclopropyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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